3-(2-chloroethyl)-7-methylquinolin-2(1H)-one 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 73863-55-5
VCID: VC21341041
InChI: InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15)
SMILES: CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one

CAS No.: 73863-55-5

Cat. No.: VC21341041

Molecular Formula: C12H12ClNO

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one - 73863-55-5

Specification

CAS No. 73863-55-5
Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
IUPAC Name 3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one
Standard InChI InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15)
Standard InChI Key FZGDNCQOGMDOHF-UHFFFAOYSA-N
Isomeric SMILES CC1=CC2=NC(=C(C=C2C=C1)CCCl)O
SMILES CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl
Canonical SMILES CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl

Introduction

3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one is a chemical compound belonging to the quinolinone class, which consists of heterocyclic compounds featuring a quinoline ring fused with a carbonyl group. This compound is of interest in medicinal chemistry, particularly for its potential applications in developing pharmaceuticals. It can be synthesized from commercially available starting materials such as 2-chloroethylamine and 7-methylquinoline.

Synthesis and Production

The synthesis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one involves the reaction of 2-chloroethylamine with 7-methylquinoline. This process can be optimized for efficiency and yield by employing advanced synthesis techniques.

Starting MaterialsSynthesis ConditionsYield
2-ChloroethylamineContinuous flow reactorsHigh
7-MethylquinolineAutomated synthesisOptimized

Biological Activities

Quinolinone derivatives, including 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, have been studied for their biological activities, such as antimicrobial and anticancer properties. These compounds often interact with biological targets like enzymes or receptors to exert their effects.

Stability and Reactivity

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

  • Reactivity: The chloroethyl group allows for further derivatization, which could enhance biological activity or alter pharmacokinetic properties.

Applications in Scientific Research

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one has potential applications in scientific research due to its reactive nature and potential biological activities. It can be used as a starting material for synthesizing more complex compounds with enhanced properties.

Application AreaPotential Use
Medicinal ChemistryPharmaceutical development
Organic SynthesisDerivatization for enhanced activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator